molecular formula C12H18N2OS B2656127 1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2319640-17-8

1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No. B2656127
CAS RN: 2319640-17-8
M. Wt: 238.35
InChI Key: FKBBVTFJJBIIHU-UHFFFAOYSA-N
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Description

“1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea”, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, involving the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” includes a thiophene ring, an allyl group, and a urea group. The thiophene ring is a five-membered ring with one sulfur atom . The allyl group is a substituent with the structural formula −CH2−HC=CH2 .


Chemical Reactions Analysis

The chemical reactions involving “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” likely involve allylic shifts, which are organic chemical reactions where a reaction at a center vicinal to a double bond causes the double bond to shift to an adjacent pair of atoms .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, have been employed as corrosion inhibitors in industrial chemistry. Their ability to protect metals from corrosion makes them valuable for applications in materials science and engineering .

Organic Semiconductors

Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated structure of thiophenes allows for efficient charge transport, making them suitable for electronic devices .

Drug Development

Several drugs incorporate thiophene moieties. For instance:

Synthesis Strategies

Various synthetic methods yield thiophene derivatives. Notable approaches include:

Trisulfane Derivatives

While not directly related to our compound, it’s interesting to note that 1-Allyl-3-(2-(allylthio)propyl)trisulfane (C9H16S4) is another intriguing sulfur-containing compound with potential applications .

Future Directions

The future directions for the study and application of “1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” and similar compounds could involve further exploration of their synthesis methods and potential biological effects . As thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds , there is likely to be ongoing research in this area.

properties

IUPAC Name

1-(2-methyl-2-thiophen-3-ylpropyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-4-6-13-11(15)14-9-12(2,3)10-5-7-16-8-10/h4-5,7-8H,1,6,9H2,2-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBBVTFJJBIIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NCC=C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

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